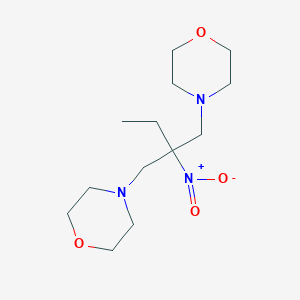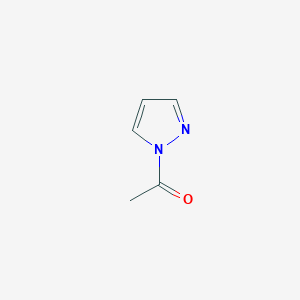
1-(1H-Pyrazol-1-yl)éthanone
Vue d'ensemble
Description
1-(1H-Pyrazol-1-yl)ethanone is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Applications De Recherche Scientifique
1-(1H-Pyrazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of 1-(1H-Pyrazol-1-yl)ethanone are investigated for their potential as therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
Target of Action
Compounds containing a pyrazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the pyrazole moiety is an important synthon in the development of new drugs . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole-containing compounds, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s molecular weight (11011400), density (114g/cm3), and boiling point (1979ºC at 760mmHg) have been reported . These properties could influence the compound’s bioavailability.
Result of Action
The broad range of biological activities associated with pyrazole-containing compounds suggests that the compound could have diverse effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives have been studied for their potential as tubulin polymerization inhibitors . Tubulin is a globular protein that is the building block of microtubules, a component of the cell’s cytoskeleton. Inhibitors of tubulin polymerization can disrupt the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis
Cellular Effects
Based on the known effects of similar pyrazole derivatives, it is possible that 1-(1H-Pyrazol-1-yl)ethanone could influence cell function by interacting with tubulin and disrupting microtubule dynamics This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known mechanisms of similar pyrazole derivatives, it is possible that 1-(1H-Pyrazol-1-yl)ethanone could exert its effects at the molecular level by binding to tubulin and inhibiting its polymerization This could lead to changes in gene expression and cellular function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrazole with acetic anhydride under reflux conditions. The reaction typically proceeds as follows: [ \text{Pyrazole} + \text{Acetic Anhydride} \rightarrow \text{1-(1H-Pyrazol-1-yl)ethanone} + \text{Acetic Acid} ]
Industrial Production Methods: In industrial settings, the synthesis of 1-(1H-Pyrazol-1-yl)ethanone may involve the use of catalysts to enhance the reaction rate and yield. For example, the use of Lewis acids such as aluminum chloride can facilitate the acetylation of pyrazole .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-1-carboxylic acid.
Reduction: Reduction of 1-(1H-Pyrazol-1-yl)ethanone can yield 1-(1H-pyrazol-1-yl)ethanol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Pyrazole-1-carboxylic acid.
Reduction: 1-(1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-(1H-Imidazol-1-yl)ethanone: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
1-(1H-Pyrazol-4-yl)ethanone: A positional isomer with the acetyl group attached to the fourth position of the pyrazole ring.
Uniqueness: 1-(1H-Pyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various fields, making it a valuable compound for further research .
Propriétés
IUPAC Name |
1-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-4-2-3-6-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFTUYZICNEFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338470 | |
| Record name | 1-(1H-Pyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-64-1 | |
| Record name | 1-(1H-Pyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10199-64-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the 2,4-dichlorophenoxy and 1H-pyrazole groups in 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone?
A1: The 2,4-dichlorophenoxy and 1H-pyrazole groups in this molecule are not coplanar. Instead, they adopt a dihedral angle of 64.17° relative to each other. [] This non-planar conformation could influence the molecule's interactions with other molecules and its overall chemical behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


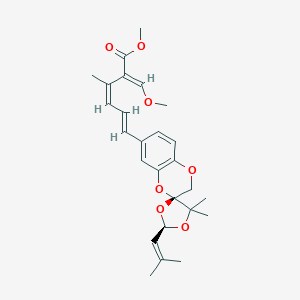
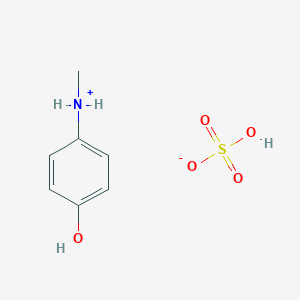
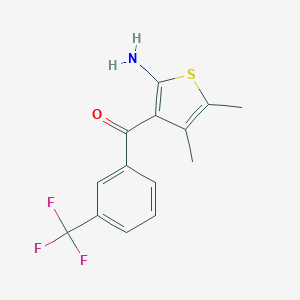
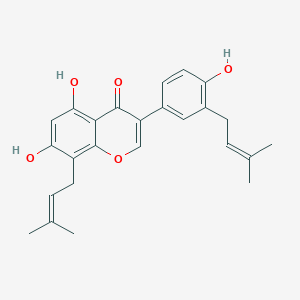
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
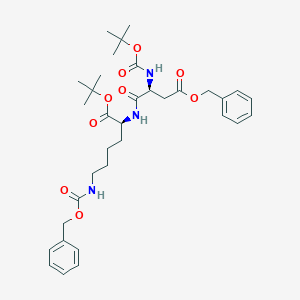
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)


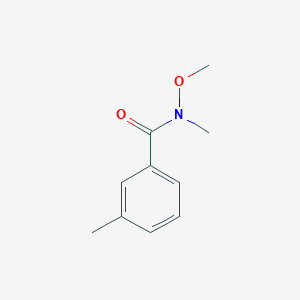
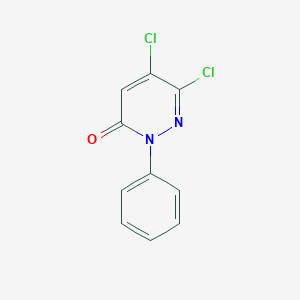
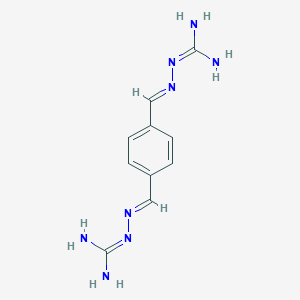
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
